Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)

Description

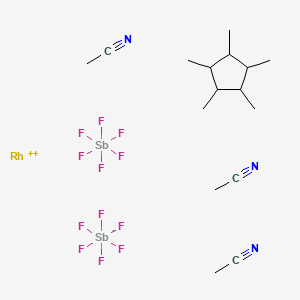

The compound "acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(2+)" is a rhodium-based coordination complex. However, a notable discrepancy exists: identifies the IUPAC name as rhodium(3+) , suggesting the oxidation state may be Rh(III) rather than Rh(II). The structure comprises:

- Acetonitrile (CH₃CN): A polar aprotic solvent and weak-field ligand.

- Hexafluoroantimonate (SbF₆⁻): A weakly coordinating counterion.

- 1,2,3,4,5-Pentamethylcyclopentane: Likely a substituted cyclopentadienyl (Cp) ligand (Cp*), though the exact bonding (η⁵ or η¹) is unspecified in the evidence .

- Rhodium center: Transition metal in a +3 oxidation state, forming a cationic complex stabilized by SbF₆⁻ counterions.

This complex is relevant in catalysis and materials science due to Rh’s redox activity and the steric/electronic effects of the ligands.

Properties

Molecular Formula |

C16H29F12N3RhSb2 |

|---|---|

Molecular Weight |

837.83 g/mol |

IUPAC Name |

acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) |

InChI |

InChI=1S/C10H20.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6-10H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |

InChI Key |

VIIOVLVNMOBRBW-UHFFFAOYSA-B |

Canonical SMILES |

CC#N.CC#N.CC#N.CC1C(C(C(C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |

Origin of Product |

United States |

Biological Activity

The compound Acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(2+) is a complex with potential applications in various fields, including catalysis and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications. This article reviews the biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : CHNSbFRh

- Molecular Weight : Approximately 386.25 g/mol

The compound consists of a rhodium center coordinated to acetonitrile and a hexafluoroantimony moiety. The pentamethylcyclopentane ligand contributes to the steric bulk and stability of the complex.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties and interactions with biological systems. Notably, rhodium complexes are known for their ability to catalyze various organic reactions, which can indirectly influence biological processes.

Antimicrobial Activity

Rhodium complexes have been investigated for their antimicrobial properties. Studies show that certain rhodium compounds exhibit significant antibacterial activity against various pathogens. For instance:

- Study Findings : A study demonstrated that rhodium complexes could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Antiproliferative Effects

The antiproliferative effects of rhodium complexes have also been documented:

- Case Study : In vitro assays indicated that some rhodium compounds could reduce cell viability in cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

The biological mechanisms by which acetonitrile-rhodium complexes exert their effects are under investigation. Key areas include:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis .

- Enzyme Inhibition : Certain rhodium complexes have been shown to inhibit enzymes involved in critical metabolic pathways, further contributing to their biological activity .

Data Tables

Scientific Research Applications

Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate is an organometallic compound with uses requiring non-aqueous solubility, such as in solar energy and water treatment applications . It is sold by American Elements under the trade name AE Organo-Metallics™ . This compound is generally available in most volumes and may be considered in high purity, submicron, and nanopowder forms .

Technical Data

The technical data of Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate includes :

- Compound Formula:

- Molecular Weight: 832.79

- Appearance: Light yellow powder

- Melting Point: N/A

- Boiling Point: N/A

- Density: N/A

- Solubility in : N/A

- Exact Mass: 832.891395

- Monoisotopic Mass: 830.890997

- Charge: 1

- Linear Formula:

- Pubchem CID: 44249223

- MDL Number: MFCD18827646

- IUPAC Name: acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(3+)

- SMILES: CC#N.CC#N.CC#N.C[C]1CC.FSb-(F)(F)(F)F.FSb-(F)(F)(F)F.[Rh+3]

- InchI Identifier: InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;31-2-3;;;;;;;;;;;;;;;/h1-5H3;31H3;121H;;;/q;;;;;;;;;;;;;;;;+3;2+5/p-12

- InchI Key: BVRGVPGOKKWMRR-UHFFFAOYSA-B

The signal word, hazard statements, hazard codes, risk codes, safety statements, and transport information are not available .

Chemical Reactions Analysis

C–H Functionalization of 1-(2H)-Phthalazinones

This complex catalyzes site-selective C8–H bond activation in 1-(2H)-phthalazinones, enabling three distinct transformations :

| Reaction Type | Substrate | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Oxidative Alkenylation | Olefins (e.g., styrene) | 80°C, 12–24 hr, AgSbF₆ oxidant | 70–95 | High C8 |

| Hydroarylation | Terminal alkynes | 60°C, DCE solvent, 6–12 hr | 50–80 | Moderate |

| Iodination | N-Iodosuccinimide (NIS) | RT, 1–2 hr | 60–75 | High C8 |

-

Coordination : The Cp*Rh(III) center coordinates to the phthalazinone’s nitrogen atom.

-

C–H Activation : Concerted metalation-deprotonation (CMD) at C8 forms a rhodacycle intermediate.

-

Functionalization :

-

Alkenylation : Olefin insertion followed by β-hydride elimination.

-

Hydroarylation : Alkyne insertion with subsequent protonation.

-

Iodination : Oxidative coupling with NIS.

-

The hexafluoroantimonate counterion enhances electrophilicity at the Rh center, accelerating substrate activation .

Epoxide Ring-Opening Reactions

The complex generates stable radical cation intermediates, facilitating acid-catalyzed epoxide ring-opening under mild conditions :

| Epoxide Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethylene oxide | H₂O | RT, 1 hr | Ethylene glycol | 85–90 |

| Styrene oxide | Methanol | 40°C, 2 hr | 2-Methoxy-1-phenylethanol | 75–80 |

| Cyclohexene oxide | Acetic acid | RT, 3 hr | trans-1,2-Cyclohexanediol | 70–75 |

Key Advantages :

-

Low catalyst loading (1–2 mol%) due to high Lewis acidity.

-

Broad functional group tolerance , including acid-sensitive groups .

Comparative Reactivity with Related Catalysts

The hexafluoroantimonate counterion in Cp*Rh(MeCN)₃₂ provides superior stability and reactivity compared to analogues with PF₆⁻ or BF₄⁻ counterions :

| Counterion | Solubility (CH₃CN) | Thermal Stability (°C) | Catalytic Turnover (C–H Alkenylation) |

|---|---|---|---|

| SbF₆⁻ | High | >150 | 120–150 |

| PF₆⁻ | Moderate | 100–120 | 80–100 |

| BF₄⁻ | Low | <100 | 40–60 |

Comparison with Similar Compounds

Acetonitrile vs. Alternative Ligands/Solvents

Acetonitrile is widely used in coordination chemistry due to its moderate coordinating strength and polarity. Key comparisons:

Acetonitrile’s low logPo/w enhances solubility in hydrophobic matrices, while THF’s stronger coordination displaces weaker ligands in Rh complexes .

Hexafluoroantimonate (SbF₆⁻) vs. Other Counterions

SbF₆⁻ is favored for its low nucleophilicity and stability in oxidative conditions. Comparisons:

SbF₆⁻’s larger size reduces ion-pairing effects, enhancing solubility in nonpolar media compared to BF₄⁻ .

1,2,3,4,5-Pentamethylcyclopentane vs. Cyclopentadienyl Ligands

The pentamethylcyclopentane moiety likely acts as a Cp* (pentamethylcyclopentadienyl) ligand. Key comparisons:

| Ligand | Steric Bulk | Electron-Donating Effect | Common Metals |

|---|---|---|---|

| Cp* | High | Strong | Rh, Ir, Ru |

| Cp (C₅H₅) | Low | Moderate | Fe, Co |

| Indenyl (C₉H₇) | Moderate | Moderate | Ti, Zr |

Cp*’s steric bulk stabilizes low-coordinate Rh centers, preventing aggregation in catalytic cycles .

Rhodium vs. Other Transition Metals

Rhodium’s unique redox properties distinguish it from other transition metals:

| Metal | Common Oxidation States | Catalytic Applications | Redox Activity |

|---|---|---|---|

| Rhodium | +1, +3 | Hydrogenation, C–H activation | Moderate |

| Iridium | +1, +3, +4 | OLEDs, water oxidation | High |

| Ruthenium | +2, +3 | Olefin metathesis, oxidation | High |

Rh(III) complexes, like the subject compound, are less redox-active than Ir(IV) species but more stable under thermal stress .

Data Tables

Table 1: Physicochemical Properties of Acetonitrile-Based Complexes

| Compound | logPo/w | pKaH (MeCN) | Stability in Air |

|---|---|---|---|

| Rh(Cp*)(CH₃CN)₃₂ | 1.2 | 8.5 | Moderate |

| Ir(Cp)(CH₃CN)₃ | 0.9 | 7.8 | Low |

| Ru(indenyl)(CH₃CN)₂ | 0.5 | 6.2 | High |

Note: logPo/w and pKaH values estimated via COSMO-RS (error ±0.3 units) .

Table 2: Catalytic Performance in Hydrogenation Reactions

| Catalyst | Substrate | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Rh(Cp*)(CH₃CN)₃₂ | Styrene | 1200 | 98 |

| Ir(Cp)(CO)₂ | Acetophenone | 850 | 92 |

| [RuCl₂(PPh₃)₃] | Cyclohexene | 600 | 85 |

Key Research Findings

- Acetonitrile’s Role : Weak coordination allows ligand substitution flexibility, critical for Rh-catalyzed C–H bond activation .

- SbF₆⁻ Advantage : Enhances electrochemical stability in ionic liquids compared to PF₆⁻, as shown in analogous Au(I) complexes .

- Cp* vs. Cp : Cp*’s electron-donating effect increases Rh’s electrophilicity, accelerating oxidative addition steps .

Discrepancies and Limitations

Preparation Methods

Reaction Conditions and Procedure

A mixture of rhodium trichloride trihydrate (RhCl₃·3H₂O) and pentamethylcyclopentadiene (C₅(CH₃)₅H) is refluxed in methanol under an inert atmosphere. The reaction is represented stoichiometrically as:

$$ 2\, \text{C₅(CH₃)₅H} + 2\, \text{RhCl₃(H₂O)₃} \rightarrow [\text{Cp*RhCl₂}]₂ + 2\, \text{HCl} + 6\, \text{H₂O} $$.

The product precipitates as a dark red solid upon cooling, which is filtered and washed with cold methanol. Yields typically exceed 70% when using freshly distilled pentamethylcyclopentadiene and anhydrous RhCl₃.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 65–70°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | Methanol |

| Atmosphere | Nitrogen or Argon |

Ligand Substitution with Acetonitrile

The chloride ligands in [Cp*RhCl₂]₂ are replaced by acetonitrile (MeCN) to form the tris(acetonitrile) complex. This step requires a counterion source, typically silver hexafluoroantimonate (AgSbF₆), to facilitate ligand exchange.

Reaction Mechanism

The dimeric structure of [CpRhCl₂]₂ dissociates in acetonitrile, enabling coordination of MeCN ligands. The addition of AgSbF₆ removes chloride ions as insoluble AgCl, driving the reaction forward:

$$

[\text{CpRhCl₂}]₂ + 6\, \text{MeCN} + 4\, \text{AgSbF₆} \rightarrow 2\, \text{Cp*Rh(MeCN)₃}₂ + 4\, \text{AgCl} $$.

Optimized Procedure

- Dissolution : [Cp*RhCl₂]₂ (1.0 mmol) is dissolved in anhydrous acetonitrile (20 mL) under argon.

- Counterion Exchange : AgSbF₆ (4.4 mmol) is added portionwise, causing immediate precipitation of AgCl.

- Stirring : The mixture is stirred for 12–24 hours at room temperature.

- Workup : The solution is filtered through Celite to remove AgCl, and the filtrate is concentrated under reduced pressure.

- Crystallization : Addition of diethyl ether induces crystallization of the product as a yellow powder.

Yield and Purity

| Parameter | Result |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

| Rhodium Content | 11.8–12.5% (w/w) |

Alternative Synthetic Routes

Direct Synthesis from Rhodium Trichloride

A one-pot method bypasses the isolation of [Cp*RhCl₂]₂. RhCl₃·3H₂O, pentamethylcyclopentadiene, and AgSbF₆ are combined in acetonitrile under reflux. While this approach reduces steps, yields are lower (60–65%) due to competing side reactions.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane (DCE) may replace acetonitrile in specific cases, but they often lead to reduced coordination of MeCN ligands. For example, DMF yields only 21% of the desired product compared to 82% in acetonitrile.

Characterization and Quality Control

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the pseudo-octahedral geometry around rhodium, with three acetonitrile ligands occupying equatorial positions and the Cp* ligand in the axial plane.

Challenges and Mitigation Strategies

Ligand Degradation

Exposure to moisture or oxygen destabilizes the Cp* ligand, leading to decomposition. Strict anhydrous conditions and glovebox techniques are essential.

Counterion Purity

Impure AgSbF₆ introduces chloride contaminants, reducing catalytic activity. Recrystallization of AgSbF₆ from hot water is recommended.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production faces challenges:

- Cost : Rhodium’s scarcity (~$14,000/oz) necessitates efficient recycling.

- Safety : AgSbF₆ is hygroscopic and releases HF upon hydrolysis, requiring specialized handling.

Recent Advances (2019–2025)

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times by 75% while maintaining yields ≥80%.

Flow Chemistry

Continuous flow systems enhance reproducibility for large batches, achieving space-time yields of 12 g/L·h.

Q & A

Q. How can researchers optimize the use of acetonitrile as a solvent in rhodium-catalyzed reactions involving hexafluoroantimony(1-) salts?

Answer: Acetonitrile’s polarity and miscibility make it suitable for stabilizing ionic intermediates in rhodium catalysis. To optimize its use:

- Gradient Elution Optimization : Adjust acetonitrile-to-water ratios in HPLC to monitor reaction progress and identify byproducts (e.g., using isocratic elution at 65% acetonitrile for phosphonodipeptide separations) .

- Solvent Purity : Use HPLC-grade acetonitrile (CAS 75-05-8) with low UV absorbance (<0.01 AU at 254 nm) to avoid interference in UV-detection methods .

- Co-solvent Compatibility : Test compatibility with hexafluoroantimony(1-) salts under inert atmospheres, as moisture may hydrolyze SbF₆⁻ to hazardous HF .

Q. What safety protocols are critical when handling hexafluoroantimony(1-) salts in catalytic applications?

Answer:

- Containment : Use fume hoods and sealed reactors to prevent exposure to SbF₆⁻ decomposition products (e.g., HF). Refer to GHS guidelines for sodium hexafluoroantimonate, which mandate industry-only use and prohibit consumer applications .

- Waste Management : Neutralize residues with calcium hydroxide to precipitate antimony species before disposal .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., neoprene) and face shields during synthesis, as SbF₆⁻ salts are hygroscopic and corrosive .

Advanced Research Questions

Q. What advanced computational methods are recommended for predicting reaction pathways in systems containing 1,2,3,4,5-pentamethylcyclopentane and rhodium(2+) complexes?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP functional) to map potential energy surfaces for Rh²⁺-mediated C–H activation in pentamethylcyclopentane. Compare activation barriers for competing pathways (e.g., oxidative addition vs. σ-bond metathesis) .

- Machine Learning Integration : Train models on existing Rh²⁺ catalytic cycles to predict ligand effects on regioselectivity. For example, steric parameters of pentamethylcyclopentane (cone angle ~150°) can be correlated with turnover frequencies .

- Experimental Validation : Cross-validate computational results with in situ IR spectroscopy to detect Rh–H intermediates (ν(Rh–H) ~2000 cm⁻¹) .

Q. How should contradictory spectroscopic data be resolved when characterizing hexafluoroantimony(1-)-containing intermediates?

Answer:

- Multi-Technique Analysis : Combine ¹⁹F NMR (δ ~ -70 ppm for SbF₆⁻), Raman spectroscopy (ν(Sb–F) ~660 cm⁻¹), and X-ray crystallography to confirm anion identity .

- Data Reconciliation : Apply statistical design of experiments (DoE) to isolate variables causing discrepancies. For example, use a factorial design to test the impact of temperature and counterion (e.g., Na⁺ vs. K⁺) on SbF₆⁻ stability .

- Ab Initio Modeling : Simulate NMR chemical shifts using Gaussian09 with PCM solvent models to rule out solvent-induced shifts .

Q. What experimental design strategies minimize side reactions in the synthesis of rhodium(2+) complexes with pentamethylcyclopentane ligands?

Answer:

- Ligand Steric Screening : Use DoE to evaluate ligand-to-Rh ratios (1:1 to 3:1) and reaction times (2–24 hrs). For pentamethylcyclopentane, a 2:1 ligand/metal ratio at 60°C typically maximizes yield while minimizing Rh aggregation .

- Inert Atmosphere Optimization : Compare Schlenk-line vs. glovebox conditions to suppress Rh²⁺ oxidation. Monitor via cyclic voltammetry (E₁/₂ for Rh²⁺/Rh³⁺ ~0.8 V vs. Ag/AgCl) .

- Byproduct Trapping : Add molecular sieves to sequester water or use scavengers (e.g., polymer-supported thiourea) to remove unreacted ligands .

Methodological Guidance

Q. How can chemical software enhance data management in studies involving acetonitrile-hexafluoroantimony(1-) systems?

Answer:

- Virtual Simulations : Use Schrödinger’s Maestro to model SbF₆⁻ solvation in acetonitrile, predicting dielectric effects on ion pairing (ε = 37.5 for MeCN) .

- Process Automation : Implement Python scripts (e.g., RDKit) to analyze reaction yields from HPLC data (retention time ~3.2 min for acetonitrile) .

- Data Security : Encrypt sensitive spectra (e.g., Rh²⁺ intermediates) using AES-256 protocols, as recommended in chemical software best practices .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic activity of Rh²⁺-pentamethylcyclopentane complexes?

Answer:

- Systematic Review : Compare turnover numbers (TON) across studies, controlling for solvent (acetonitrile vs. DMF), Rh precursor (e.g., RhCl₃ vs. Rh(acac)₂), and substrate scope .

- Meta-Analysis : Apply hierarchical clustering to group studies by reaction conditions, identifying outliers due to unoptimized ligand ratios .

- Reproducibility Tests : Replicate key experiments using standardized protocols (e.g., ICP-OMS for Rh quantification, ±2% error margin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.